molecular formula C23H24FN5OS B13363617 2-{[4-benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide

2-{[4-benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No.: B13363617
M. Wt: 437.5 g/mol
InChI Key: TWBJIPIBIXGQLY-UHFFFAOYSA-N
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Description

2-((4-Benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a benzyl group, a fluorophenyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Benzyl and Fluorophenyl Groups: The benzyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions using benzyl halides and fluorophenyl halides, respectively.

    Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound under mild conditions.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((4-Benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Benzyl halides, fluorophenyl halides, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction Products: Reduced derivatives with modified functional groups.

    Substitution Products: Substituted derivatives with new functional groups at the benzyl or fluorophenyl positions.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential pharmaceutical agent due to its unique structure and biological activity. It has been investigated for its potential use in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

    Biological Research: The compound has been used as a tool in biological research to study the mechanisms of action of triazole derivatives and their interactions with biological targets.

    Industrial Applications: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of other complex organic molecules, which can be used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-((4-Benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects through the following pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, thereby modulating their activity and exerting therapeutic effects.

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events that lead to its biological effects.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide: Similar structure but lacks the fluorine atom on the phenyl ring.

    2-((4-Benzyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide: Similar structure but contains a chlorine atom instead of a fluorine atom on the phenyl ring.

Uniqueness

The presence of the fluorine atom in 2-((4-Benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide imparts unique chemical and biological properties to the compound. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for scientific research and potential pharmaceutical development.

Properties

Molecular Formula

C23H24FN5OS

Molecular Weight

437.5 g/mol

IUPAC Name

2-[[4-benzyl-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide

InChI

InChI=1S/C23H24FN5OS/c1-16(2)23(3,15-25)26-20(30)14-31-22-28-27-21(18-11-7-8-12-19(18)24)29(22)13-17-9-5-4-6-10-17/h4-12,16H,13-14H2,1-3H3,(H,26,30)

InChI Key

TWBJIPIBIXGQLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)C3=CC=CC=C3F

Origin of Product

United States

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